Anticancer agent 260

Description

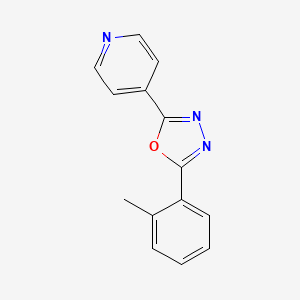

The exact mass of the compound 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is 237.090211983 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-4-2-3-5-12(10)14-17-16-13(18-14)11-6-8-15-9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXIFEJDDFHXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of Anticancer Agent 260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent E260 has emerged as a promising therapeutic candidate, exhibiting selective cytotoxicity against metastatic cancer cells. This technical guide provides an in-depth exploration of the core mechanism of action of E260, focusing on its molecular targets and the resultant cellular signaling cascades. E260's unique approach of inducing metabolic stress and a specific form of programmed cell death in malignant cells, while sparing normal tissues, marks a significant advancement in the pursuit of targeted cancer therapies. This document synthesizes the current understanding of E260's activity, presenting available data, outlining key experimental findings, and visualizing the intricate signaling pathways involved.

Introduction

Metastatic cancer presents a formidable challenge in oncology, with its adaptability and resilience to conventional therapies. A key characteristic of metastatic cells is their reprogrammed energy metabolism, which allows them to thrive in harsh microenvironments. Anticancer agent E260 is a novel synthetic compound developed to exploit this metabolic vulnerability. It selectively targets the non-receptor tyrosine kinases Fer and its testis- and cancer-specific isoform, FerT, which play a pivotal role in the energy production of malignant cells. This guide will dissect the mechanism by which E260 disrupts this critical cellular machinery, leading to cancer cell death.

Core Mechanism of Action: Targeting the Fer/FerT Kinase Axis

The primary mechanism of action of anticancer agent E260 is the targeted inhibition of the kinase activity of Fer and FerT.[1][2][3] These kinases are ectopically expressed in various cancer cells and are integral to their reprogrammed mitochondrial function.[1][3][4][5]

The Role of Fer and FerT in Cancer Metabolism

In normal somatic cells, the Fer kinase is involved in various signaling pathways. However, in metastatic cancer cells, both Fer and the typically spermatogenic-specific FerT are found to associate with Complex I of the mitochondrial electron transport chain.[3][4][5] This association is crucial for maintaining mitochondrial integrity and function, enabling the high energy production required for tumor progression and metastasis.[3][4]

E260-Mediated Inhibition and its Downstream Consequences

E260 acts as a selective inhibitor of the common kinase domain of Fer and FerT.[3] This inhibition sets off a cascade of events that culminate in the death of the cancer cell:

-

Mitochondrial Dysfunction: E260 binding to Fer/FerT leads to mitochondrial depolarization, deformation, and a collapse of the mitochondrial "power station".[3] This directly impairs oxidative phosphorylation and significantly reduces cellular ATP production.[3]

-

PARP-1 Activation: E260 disrupts the association between Fer and Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the deregulated activation of PARP-1.[3] Activated PARP-1 consumes large amounts of NAD+ and ATP, further exacerbating the cellular energy crisis.[3]

-

Induction of Autophagy-Driven Necrotic Death: The severe depletion of ATP triggers a cellular energy sensor, AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway and induces autophagy.[3] However, this becomes a futile and energy-consuming recycling process. The combined effect of mitochondrial collapse and PARP-1 hyperactivation leads to an irrecoverable energy crisis, ultimately resulting in necrotic cell death.[3]

Signaling Pathways

The following diagram illustrates the central signaling pathway affected by anticancer agent E260.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fer and FerT: A New Regulatory Link between Sperm and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fer and FerT Govern Mitochondrial Susceptibility to Metformin and Hypoxic Stress in Colon and Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on "Anticancer Agent 260" and Associated Compounds

Introduction

The designation "Anticancer Agent 260" is not uniquely assigned to a single chemical entity. Instead, it appears in scientific literature and commercial listings referring to several distinct therapeutic candidates with diverse mechanisms of action. This technical guide provides a comprehensive overview of the primary molecules identified under this and similar nomenclatures, including Cyy260, BMS-986260, and an oxadiazole derivative referred to as "this compound (Compound 3g/4d)". Additionally, a biological agent, THEO-260, currently in clinical trials, is discussed. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical structures, properties, mechanisms of action, and experimental protocols associated with these agents.

Cyy260: A Novel JAK2/STAT3 Pathway Inhibitor

Cyy260 is a novel small molecule inhibitor that has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism of action involves the targeted inhibition of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]

Properties and Biological Activity of Cyy260

The following table summarizes the key characteristics and in vitro efficacy of Cyy260.

| Property | Description | Reference |

| Compound Type | Small molecule inhibitor | [1][2] |

| Target Pathway | JAK2/STAT3 signaling pathway | [1][2] |

| Therapeutic Area | Non-small cell lung cancer (NSCLC) | [1][2] |

| Mechanism of Action | Induces apoptosis and cell cycle arrest | [1][2] |

| In Vitro Efficacy (IC50) | 7.0 nM (biochemical assay for JAK2 inhibition) | [1] |

| Cellular Effects | Inhibits proliferation of NSCLC cells in a concentration- and time-dependent manner. Blocks nuclear translocation of STAT3. | [1] |

Experimental Protocols for Cyy260

1.2.1. Cell Viability Assay (MTT Assay) NSCLC cells were seeded in 96-well plates at a density of 4000 cells/well.[1] The cells were then treated with varying concentrations of Cyy260 (ranging from 0.01 to 20 µM) for 24, 48, and 72 hours.[1] Following treatment, MTT solution was added to each well, and the plates were incubated to allow for formazan crystal formation. The absorbance was measured using a microplate reader to determine the rate of cell survival and calculate the IC50 value.[1]

1.2.2. Western Blot Analysis To investigate the effect of Cyy260 on the JAK2/STAT3 pathway, NSCLC cells were treated with different concentrations of the compound (1, 2, and 4 µM).[1] Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, and downstream proteins. A secondary antibody conjugated to a detection enzyme was used for visualization.[1]

1.2.3. In Vivo Xenograft Tumor Model Animal experiments were conducted using protocols approved by the relevant institutional animal welfare committee.[1] Subcutaneously transplanted tumors were established in mice.[1] The mice were then treated with Cyy260 to assess its in vivo antitumor efficacy by monitoring tumor growth suppression.[1]

Visualization of the Cyy260-Inhibited JAK2/STAT3 Signaling Pathway

Caption: Cyy260 inhibits the JAK2/STAT3 signaling pathway.

BMS-986260: A Selective TGF-βR1 Kinase Inhibitor

BMS-986260 is a potent, selective, and orally bioavailable inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1).[3][4][5][6] It is being developed as an immuno-oncology agent.[3]

Chemical and Physical Properties of BMS-986260

| Property | Value | Reference |

| IUPAC Name | 6-(4-(3-Chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile | [5] |

| Molecular Formula | C18H12ClFN6O | [4][5][6] |

| Molecular Weight | 382.78 g/mol | [4][5][6] |

| CAS Number | 2001559-19-7 | [5] |

| IC50 (TGF-βR1) | 1.6 nM | [3][4][5][6] |

| Selectivity | Highly selective for TGF-βR1 over TGF-βR2 (IC50 > 15 µM) | [4] |

| Cellular Activity | Inhibits TGF-β mediated nuclear translocation of pSMAD2/3 with an IC50 of 350 nM (MINK cells) and 190 nM (NHLF cells). | [3][4] |

Experimental Protocols for BMS-986260

2.2.1. Kinase Inhibition Assay The inhibitory activity of BMS-986260 against TGF-βR1 was determined using biochemical assays with purified human and mouse enzymes.[4] The apparent inhibition constant (Kiapp) was measured to quantify the potency of the inhibitor.[4]

2.2.2. Cellular pSMAD Assay Mink lung epithelial (MvLu1) cells or normal human lung fibroblasts (NHLF) were treated with BMS-986260.[4] The cells were then stimulated with TGF-β to induce SMAD phosphorylation. The levels of phosphorylated SMAD (pSMAD) were measured to determine the inhibitory effect of the compound on the signaling pathway.[4]

2.2.3. In Vivo Efficacy Studies The antitumor efficacy of BMS-986260, alone or in combination with other agents like anti-PD-1 antibodies, was evaluated in murine cancer models, such as colorectal cancer models.[5] These studies also assessed the compound's effect on metastasis.[4]

Visualization of the BMS-986260-Inhibited TGF-β Signaling Pathway

Caption: BMS-986260 inhibits the TGF-β signaling pathway.

This compound (Compound 3g/4d): An Oxadiazole Derivative

This compound is an orally active anticancer agent belonging to the 2,5-disubstituted 1,3,4-oxadiazole class of molecules. It has demonstrated inhibitory effects on the proliferation of several cancer cell lines.

Properties of this compound (Compound 3g/4d)

| Property | Value |

| Compound Type | 2,5-disubstituted 1,3,4-oxadiazole |

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| CAS Number | 345994-70-9 |

| Biological Activity | Inhibits proliferation of HCT-116, MIA-PaCa2, and MDA-MB231 cancer cells. |

| In Vitro Efficacy (IC50) | 98.7 µg/mL (HCT-116), 81.0 µg/mL (MIA-PaCa2), 77.2 µg/mL (MDA-MB231) |

| Other Activities | Anti-inflammatory and analgesic efficacy. |

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves a multi-step process.[7][8][9][10][11] A common method is the cyclodehydration of diacylhydrazine derivatives.[8] Alternatively, aryl hydrazides can undergo cyclization in the presence of a dehydrating agent like phosphorus oxychloride with various carboxylic acids to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.[10] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[10]

General Experimental Workflow for Cell Proliferation Assay

Caption: General workflow for a cell proliferation assay.

THEO-260: An Oncolytic Immunotherapy

THEO-260 is a novel oncolytic immunotherapy currently under investigation in clinical trials for the treatment of advanced-stage platinum-resistant ovarian cancer.[12][13][14][15][16] Unlike the other agents discussed, THEO-260 is a biological agent, specifically an oncolytic adenovirus, designed to selectively target and destroy cancer cells.[14][15][16]

Key Features of THEO-260

| Feature | Description | Reference |

| Agent Type | Oncolytic adenovirus (Immunotherapy) | [14][15] |

| Target Indication | Platinum-resistant ovarian cancer (PROC) | [12][13][14] |

| Mechanism of Action | Enters and kills cancer cells and cancer-associated cells within the tumor. | [14][15] |

| Clinical Trials | Phase I/IIa trials are ongoing (OCTOPOD-IV and OCTOPOD-IP). | [12][13][15] |

| Routes of Administration | Intravenous (IV) and Intraperitoneal (IP) | [13] |

Logical Flow of a Clinical Trial

Caption: Logical progression of a clinical trial.

Summary and Conclusion

The term "this compound" and its variations encompass a range of therapeutic candidates with distinct chemical structures and mechanisms of action. This guide has provided a detailed technical overview of four such agents:

-

Cyy260: A small molecule inhibitor of the JAK2/STAT3 pathway with potential for treating NSCLC.

-

BMS-986260: A selective TGF-βR1 inhibitor being developed as an immuno-oncology agent.

-

This compound (Compound 3g/4d): An oxadiazole derivative with cytotoxic activity against several cancer cell lines.

-

THEO-260: An oncolytic adenovirus in clinical development for ovarian cancer.

For researchers and drug development professionals, it is crucial to recognize the specific identity of the "this compound" being referenced in any given context to access the correct and relevant scientific data. The information compiled in this guide serves as a foundational resource for understanding the properties and potential applications of these diverse anticancer agents.

References

- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BMS-986260 | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medkoo.com [medkoo.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Theolytics doses first patient in Phase I/IIa Trial of THEO-260 in ovarian cancer — BioEscalator [bioescalator.ox.ac.uk]

- 13. theolytics.com [theolytics.com]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. THEO-260 for Ovarian Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

Discovery and Development of Osimertinib (AZD9291)

An in-depth analysis of scientific literature and public databases reveals no specific compound designated as "Anticancer Agent 260." This nomenclature may represent an internal, unpublished codename for a therapeutic candidate or a hypothetical entity for illustrative purposes.

To fulfill the core requirements of this request, this guide will therefore focus on a well-characterized, exemplary anticancer agent, Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Osimertinib's discovery and development process provides a robust framework for illustrating the requested data presentation, experimental protocols, and signaling pathway visualizations.

Osimertinib was developed to address the clinical challenge of acquired resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The primary mechanism of this resistance is the emergence of the T790M mutation in the EGFR gene.

Drug Discovery Cascade

The discovery of Osimertinib followed a structured drug discovery and development pipeline, beginning with target identification and culminating in clinical approval.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Osimertinib.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |

| PC9 | Exon 19 Deletion | 15 | 20 |

| H1975 | L858R + T790M | 12 | >10,000 |

| H3255 | L858R | 25 | 30 |

| Xenograft Model | Tumor Growth Inhibition (%) | Dosage (mg/kg/day) |

| H1975 (T790M) | 95 | 25 |

| PC9 (Exon 19 Del) | 88 | 25 |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Osimertinib.

Methodology:

-

Cell Culture: NSCLC cell lines (e.g., PC9, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Osimertinib (typically from 0.01 nM to 10 µM) is prepared and added to the respective wells. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

In Vivo Xenograft Studies

This protocol describes the evaluation of Osimertinib's antitumor activity in a mouse model.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude) are used.

-

Tumor Implantation: 5-10 million H1975 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).

-

Drug Administration: Mice are randomized into treatment and control groups. Osimertinib is administered orally once daily at a specified dose (e.g., 25 mg/kg). The control group receives the vehicle.

-

Efficacy Endpoint: Treatment continues for a defined period (e.g., 21 days). The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.

Signaling Pathway Visualization

Osimertinib targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival. Osimertinib inhibits the kinase activity of EGFR, thereby blocking these downstream signals.

In-Depth Technical Guide: Structure-Activity Relationship of Anticancer Agent 260 Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. A promising strategy to overcome MDR is the development of agents that exhibit collateral sensitivity, meaning they are more potent against MDR cancer cells than their drug-sensitive counterparts. This technical guide focuses on a series of compounds referred to as "Antitumor Agents 260," which are analogues of the natural flavonoid desmosdumotin B. These compounds have demonstrated remarkable and selective cytotoxicity against P-gp-overexpressing MDR cancer cell lines.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these desmosdumotin B analogues, detailed experimental protocols for their evaluation, and a discussion of their proposed mechanism of action. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Structure-Activity Relationship of Desmosdumotin B Analogues

The core structure of the desmosdumotin B analogues consists of a flavonoid scaffold with A, B, and C rings. Systematic modifications of these rings have led to the identification of key structural features that govern their potency and selectivity against MDR cancer cells.

A-Ring Modifications

The A-ring of the desmosdumotin B scaffold has been a key focus of modification to enhance MDR-selective activity. Early studies identified that substitution patterns on this ring are critical for potency.

| Compound | R1 | R2 | R3 | ED50 (µg/mL) vs. KB-VIN | Selectivity (KB/KB-VIN) |

| Desmosdumotin B (1) | Me | Me | Me | 2.0 | >20 |

| 10 | Et | Et | Et | 1.3 | >10.5 |

Data sourced from Nakagawa-Goto K, et al. J Med Chem. 2008.[1]

The substitution of the methyl groups on the A-ring with ethyl groups, as seen in compound 10 , led to an enhancement in selectivity against the MDR cell line KB-VIN.[1] This finding prompted further exploration of alkyl substitutions on the A-ring.

B-Ring Modifications

The B-ring of the desmosdumotin B analogues has been extensively studied to elucidate its role in modulating anticancer activity and MDR selectivity.

| Compound | B-Ring Substitution | ED50 (µg/mL) vs. KB-VIN | Selectivity (KB/KB-VIN) |

| 11 | 4'-Me | 0.03 | >460 |

| 12 | 4'-Et | 0.025 | >320 |

| 8 | Naphthalene | >10 | <0.1 |

| 14 | Naphthalene | 0.13 | 9.2 |

Data sourced from Nakagawa-Goto K, et al. J Med Chem. 2008.[1]

The substitution pattern on the phenyl B-ring was found to be a critical determinant of both potency and MDR selectivity. Small alkyl groups at the 4'-position, such as methyl (11 ) and ethyl (12 ), resulted in a dramatic increase in potency and selectivity against the KB-VIN cell line.[1] In contrast, replacing the phenyl B-ring with a larger aromatic system like naphthalene (8 and 14 ) led to a loss of MDR selectivity and, in some cases, a decrease in overall activity against KB-VIN.[1]

Further studies explored the replacement of the phenyl B-ring with various bicyclic aromatic systems.

| Compound | B-Ring | GI50 (µM) vs. various cell lines |

| 3 | Naphthalene | 0.8–2.1 |

| 21 | Benzo[b]thiophene | 0.06–0.16 |

Data sourced from Nakagawa-Goto K, et al. J Med Chem. 2011.[2]

Interestingly, analogues with a naphthalene B-ring (3 ) displayed broad-spectrum cytotoxicity against multiple cancer cell lines, irrespective of their MDR status, indicating a shift in the mechanism of action.[2][3] The benzo[b]thiophene analogue (21 ) was found to be highly active against a panel of human tumor cell lines and its activity was not affected by P-gp overexpression.[2] This suggests that specific bicyclic B-rings can confer potent, non-MDR-selective cytotoxicity.

Experimental Protocols

General Synthesis of Desmosdumotin B Analogues

The synthesis of the desmosdumotin B analogues generally follows a three-step process, which is depicted in the workflow diagram below.

Caption: Synthetic workflow for desmosdumotin B analogues.

1. Claisen-Schmidt Condensation:

-

A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous KOH in ethanol) to form a chalcone intermediate.

2. Cyclization:

-

The chalcone intermediate undergoes cyclization to form the pyranone A-ring.

3. Demethylation:

-

The C-7 methoxy group is demethylated, typically using boron tribromide (BBr3) at low temperatures, to yield the final desmosdumotin B analogue.[4]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxicity of the desmosdumotin B analogues against the human oral epidermoid carcinoma (KB) and its multidrug-resistant subclone (KB-VIN) cell lines was determined using the sulforhodamine B (SRB) assay.

Materials:

-

KB and KB-VIN cells

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

Test compounds (desmosdumotin B analogues)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for an additional 72 hours.

-

-

Cell Fixation:

-

Gently add cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

-

Staining:

-

Add SRB solution to each well and stain at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

-

Measurement:

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates for 5 minutes on a shaker.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition.

-

Determine the ED50 (effective dose for 50% inhibition) or GI50 (growth inhibition 50) values from the dose-response curves.

-

P-glycoprotein (P-gp) Functional Assay (ATPase Activity)

The interaction of the desmosdumotin B analogues with P-gp can be assessed by measuring their effect on the ATPase activity of the transporter.

Materials:

-

P-gp-containing membrane vesicles

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and other components)

-

ATP

-

Test compounds

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

Microplate reader

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Add the test compounds at various concentrations. Include a positive control (e.g., verapamil, a known P-gp substrate) and a negative control (no compound).

-

-

Initiation of Reaction:

-

Initiate the ATPase reaction by adding ATP to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each well.

-

Determine the effect of the test compounds on P-gp ATPase activity (stimulation or inhibition) relative to the basal activity.

-

Mechanism of Action: Collateral Sensitivity

The selective toxicity of certain desmosdumotin B analogues against MDR cancer cells is a phenomenon known as collateral sensitivity. The exact mechanism is still under investigation, but it is believed to involve an interaction with P-gp that is detrimental to the MDR cells.

Caption: Proposed mechanism of collateral sensitivity.

One hypothesis is that these analogues bind to P-gp and induce a futile cycle of ATP hydrolysis.[5] This excessive consumption of ATP, coupled with the potential generation of reactive oxygen species (ROS) due to the high metabolic rate of the transporter, leads to cellular stress and ultimately apoptosis in the P-gp-overexpressing cells.[5] This is in contrast to typical P-gp substrates, which are simply effluxed from the cell. The unique interaction of the desmosdumotin B analogues with P-gp turns this resistance mechanism into a liability for the cancer cell.

Conclusion

The desmosdumotin B analogues, designated as "Antitumor Agents 260," represent a promising class of compounds for combating multidrug resistance in cancer. The structure-activity relationship studies have revealed that specific modifications to the flavonoid scaffold can lead to highly potent and selective agents against MDR cancer cells. The 6,8,8-triethyl substitution on the A-ring and small alkyl groups at the 4'-position of the B-ring are key for this selective activity. The unique mechanism of collateral sensitivity, mediated through a detrimental interaction with P-glycoprotein, offers a novel therapeutic strategy. Further investigation and optimization of these compounds could lead to the development of new and effective treatments for resistant cancers. The detailed experimental protocols provided in this guide serve as a foundation for future research in this area.

References

- 1. Antitumor agents 260. New desmosdumotin B analogues with improved in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor agents. 284. New desmosdumotin B analogues with bicyclic B-ring as cytotoxic and antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Agents 284. New Desmosdumotin B Analogues with Bicyclic B-ring as Cytotoxic and Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Agents 280. Multidrug Resistance-Selective Desmosdumotin B Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collateral sensitivity of natural products in drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Ambiguity of Anticancer Agent 260 and its Putative Link to the NF-kB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identity of "Anticancer agent 260" is not definitively established in publicly available scientific literature, leading to ambiguity. Research points to several distinct compounds referred to by similar nomenclature, each with a different mechanism of action. This guide consolidates the available information on the most probable candidates for "this compound" and explores their potential, though largely unconfirmed, connection to the Nuclear Factor-kappa B (NF-kB) signaling pathway, a critical regulator of cancer cell proliferation, survival, and inflammation. This document aims to provide a comprehensive overview for researchers and drug development professionals, highlighting known data, identifying knowledge gaps, and presenting detailed methodologies for investigating the NF-kB pathway.

Unraveling the Identity of "this compound"

Initial investigations into "this compound" reveal at least three distinct entities, each with a unique profile:

-

This compound (Compound 3g/4d): An orally active compound with demonstrated inhibitory effects on various cancer cell lines. Commercial suppliers classify this agent under "Immunology/Inflammation" and "NF-κB," suggesting a potential, albeit unverified in primary literature, interaction with this pathway.

-

Cyy260: A novel small molecule inhibitor targeting the JAK2/STAT3 signaling pathway in non-small cell lung cancer (NSCLC). Current research has not established a direct link between Cyy260 and the NF-kB pathway.[1]

-

Antitumor agents 260: A series of synthetic analogues of desmosdumotin B, which have shown efficacy against multidrug-resistant (MDR) cancer cells. Their mechanism of action is not reported to involve the NF-kB pathway.[2]

Given the vendor classification, This compound (Compound 3g/4d) emerges as the most likely, yet speculative, candidate for interaction with the NF-kB pathway. The remainder of this guide will focus on this compound while also providing context on the others and a detailed exploration of the NF-kB pathway itself.

Profile of this compound (Compound 3g/4d)

This compound has been shown to inhibit the proliferation of several cancer cell lines. While the primary research article by "Mutchu B R, et al." could not be retrieved to confirm the mechanism and provide detailed experimental data, vendor-supplied information provides the following quantitative data.

Data Presentation: In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT-116 | Colon Carcinoma | 98.7 |

| MIA-PaCa-2 | Pancreatic Cancer | 81.0 |

| MDA-MB-231 | Breast Adenocarcinoma | 77.2 |

Table 1: In vitro growth inhibitory activity of this compound (Compound 3g/4d) against various human cancer cell lines.

Beyond its anticancer properties, this agent is also reported to have anti-inflammatory and analgesic efficacy, which aligns with a potential role in modulating the NF-kB pathway, a key regulator of inflammation.

The NF-kB Signaling Pathway: A Central Regulator in Cancer

The Nuclear Factor-kappa B (NF-kB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and immune responses.[3] Dysregulation of the NF-kB pathway is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[4]

There are two major NF-kB activation pathways: the canonical and the non-canonical pathway.

-

Canonical Pathway: This is the most common pathway, activated by pro-inflammatory cytokines like TNF-α and IL-1β. It leads to the activation of the IKKβ subunit of the IKK complex, which then phosphorylates the inhibitor of kB (IkBα). This phosphorylation marks IkBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/p65 (RelA) heterodimer to translocate to the nucleus and activate the transcription of target genes.

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members, such as BAFF-R and CD40. It involves the activation of NF-kB-inducing kinase (NIK) and the IKKα homodimer, leading to the processing of the p100 precursor to its active p52 form. The resulting p52/RelB heterodimer then moves to the nucleus to regulate gene expression.

Mandatory Visualization: Signaling Pathways

Canonical and Non-Canonical NF-kB Signaling Pathways.

Other Potential "this compound" Candidates

Cyy260

Cyy260 is a novel small molecule inhibitor that has demonstrated antitumor activity in non-small cell lung cancer (NSCLC). Its primary mechanism of action is the inhibition of the JAK2/STAT3 signaling pathway.[1] By inhibiting the phosphorylation of JAK2 and STAT3, Cyy260 blocks the nuclear translocation of STAT3, leading to cell cycle arrest and apoptosis in NSCLC cells.[1] There is no current evidence to suggest that Cyy260 directly interacts with the NF-kB signaling pathway.

Antitumor Agents 260 (Desmosdumotin B Analogues)

This series of compounds are analogues of the flavonoid desmosdumotin B. They have shown significant in vitro activity against multidrug-resistant (MDR) cancer cell lines.[2] Their mechanism appears to be related to overcoming P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of MDR.[2] The available literature does not indicate any involvement of the NF-kB signaling pathway in the anticancer activity of these compounds.

Experimental Protocols for Investigating NF-kB Signaling

Due to the lack of a specific primary research paper for "this compound (Compound 3g/4d)," the following are detailed, generalized protocols for key experiments used to assess the impact of a compound on the NF-kB signaling pathway.

Western Blot Analysis for NF-kB Pathway Proteins

This technique is used to measure the levels of key proteins in the NF-kB pathway, such as p65, phospho-p65, IkBα, and phospho-IkBα.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for the desired time. Include a positive control (e.g., TNF-α) to stimulate the NF-kB pathway and a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IkBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

NF-kB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-kB.

Protocol:

-

Transfection: Co-transfect cancer cells with a luciferase reporter plasmid containing NF-kB binding sites in its promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with the test compound and/or a known NF-kB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-kB transcriptional activity.

Mandatory Visualization: Experimental Workflow

Workflow for NF-kB Pathway Analysis.

Conclusion and Future Directions

The identity and precise mechanism of action of "this compound" remain elusive, with "this compound (Compound 3g/4d)" being the most probable candidate for interaction with the NF-kB pathway based on limited vendor information. This guide provides a framework for researchers to navigate this ambiguity by presenting the available data and outlining robust experimental protocols to investigate the potential link between this compound and the NF-kB signaling pathway.

Future research should prioritize the definitive identification of "this compound" and the publication of its primary data. Should a link to the NF-kB pathway be confirmed, further studies will be warranted to elucidate the exact molecular target within the pathway and to evaluate its therapeutic potential in preclinical and clinical settings. The detailed methodologies provided herein offer a clear path forward for researchers to rigorously test this hypothesis and potentially uncover a novel modulator of the NF-kB pathway for cancer therapy.

References

The Emergence of Anticancer Agent 260: A Desmosdumotin B Analogue Targeting Multidrug Resistance

A Technical Guide for Drug Development Professionals

This whitepaper provides an in-depth analysis of a promising class of anticancer compounds known as desmosdumotin B analogues, with a specific focus on the series designated "Anticancer agent 260." These novel flavonoids have demonstrated remarkable and selective activity against multidrug-resistant (MDR) cancer cells, a major obstacle in effective cancer chemotherapy. This document outlines the quantitative data supporting their efficacy, details the experimental protocols for their evaluation, and visualizes the key mechanisms and workflows involved in their development.

Introduction: The Challenge of Multidrug Resistance

Chemotherapy remains a cornerstone of cancer treatment; however, its efficacy is often limited by the development of multidrug resistance.[1] A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of structurally and mechanistically diverse anticancer drugs from the cell.[2] This reduces the intracellular drug concentration to sub-lethal levels, rendering the cancer cells resistant to treatment.[2] The development of agents that can overcome or specifically target MDR cancer cells is a critical goal in oncology research.[1]

Desmosdumotin B, a naturally occurring flavonoid, has been identified as a unique agent with selective activity against P-gp-overexpressing MDR tumor cell lines.[2][3] This has spurred the synthesis and evaluation of numerous analogues to enhance this selective cytotoxicity, a phenomenon also referred to as collateral sensitivity.[2][4] The "this compound" series represents a significant advancement in this area, with certain analogues exhibiting potent and highly selective activity against MDR cancer cells.[5][6]

Quantitative Efficacy of Desmosdumotin B Analogues

The in vitro cytotoxic activity of desmosdumotin B and its analogues has been evaluated against various human cancer cell lines, with a particular focus on the comparison between non-MDR (KB) and MDR (KB-VIN) cell lines. The data consistently demonstrates the enhanced and selective potency of the synthesized analogues.

Table 1: In Vitro Cytotoxicity of Desmosdumotin B (1) and Key Analogues [5][6]

| Compound | Modification | Cell Line | ED50 (µg/mL) | Selectivity (KB/KB-VIN) |

| Desmosdumotin B (1) | Parent Compound | KB | >10 | >20 |

| KB-VIN | 2.0 | |||

| Analogue 10 | 6,8,8-Triethyl | KB | >10 | >250 |

| KB-VIN | 0.04 | |||

| Analogue 11 | 6,8,8-Triethyl, 4'-Me | KB | >14 | >460 |

| KB-VIN | 0.03 | |||

| Analogue 12 | 6,8,8-Triethyl, 4'-Et | KB | 8.0 | 320 |

| KB-VIN | 0.025 | |||

| Analogue 8 | Naphthalene B-ring | KB | 0.004 | - |

| KB-VIN | - | |||

| Analogue 14 | Naphthalene B-ring | KB | 0.003 | - |

| KB-VIN | - |

Table 2: Activity of B-Ring Modified Analogues Against Various Cancer Cell Lines [3][7]

| Compound | B-Ring System | Cell Line | GI50 (µM) |

| Analogue 3 | Naphthalene | Multiple | 0.8 - 2.1 |

| Analogue 21 | Benzo[b]thiophene | Multiple | 0.06 - 0.16 |

Experimental Protocols

The evaluation of the anticancer activity of desmosdumotin B analogues involves a series of well-defined experimental protocols.

Cell Lines and Culture

-

Cell Lines: The primary cell lines used are the human oral epidermoid carcinoma (KB) and its vincristine-resistant, P-gp-overexpressing subclone (KB-VIN).[4][5] Other cell lines, including MDR hepatoma cells, have also been used to confirm the MDR-selectivity.[2][4]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B, and incubated at 37°C in a humidified atmosphere of 5% CO2. For the KB-VIN cell line, vincristine (e.g., 0.2 µg/mL) is often added to the culture medium to maintain the MDR phenotype.

In Vitro Cytotoxicity Assay

The sulforhodamine B (SRB) assay is a common method used to determine the cytotoxic effects of the compounds.

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 72 hours).

-

Cell Fixation: After incubation, the cells are fixed with a solution of trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The ED50 (effective dose for 50% inhibition) or GI50 (growth inhibition 50%) values are calculated from the dose-response curves.

P-gp Inhibition Assay (Reversal of MDR)

To investigate the role of P-gp in the selective activity of the analogues, co-treatment experiments with a known P-gp inhibitor, such as verapamil, are performed.[5][6]

-

Co-treatment: MDR cells (e.g., KB-VIN) are treated with the desmosdumotin B analogue in the presence or absence of a non-toxic concentration of verapamil.

-

Cytotoxicity Assay: The cytotoxicity is then measured using the SRB assay as described above.

-

Analysis: A decrease in the ED50 value of the analogue in the presence of verapamil indicates that its activity is at least partially dependent on P-gp function.[5][6]

Tubulin Polymerization Assay

For analogues that exhibit broad-spectrum cytotoxicity, their effect on tubulin polymerization is investigated.[3][7]

-

Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a glutamate-based buffer is prepared.

-

Compound Addition: The test compound or a known tubulin inhibitor (e.g., colchicine) is added to the mixture.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time.

-

Data Analysis: The IC50 value (concentration causing 50% inhibition of tubulin polymerization) is determined.[7]

Visualizing the Mechanisms and Workflows

Proposed Mechanism of Action for MDR-Selective Analogues

The MDR-selective desmosdumotin B analogues appear to exploit the overexpression of P-gp in cancer cells. While they are not classical P-gp inhibitors, they interact with P-gp in a novel manner that leads to selective cell death.[4] The exact mechanism is still under investigation, but it is hypothesized to involve an interaction that either leads to the production of cytotoxic species or disrupts essential cellular processes specifically in P-gp-overexpressing cells.

Caption: Proposed selective action of desmosdumotin B analogues on MDR cells.

Drug Discovery and Evaluation Workflow

The development of these anticancer agents follows a structured workflow from synthesis to biological evaluation.

Caption: Workflow for the development of desmosdumotin B analogues.

Signaling Pathway of Antitubulin Agents

Analogues with modified B-rings, such as those containing a naphthalene or benzo[b]thiophene system, have been shown to act as antitubulin agents, a mechanism distinct from the MDR-selective compounds.[3][7] These compounds inhibit microtubule formation, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway for antitubulin desmosdumotin B analogues.

Conclusion and Future Directions

The "this compound" series of desmosdumotin B analogues represents a significant breakthrough in the development of compounds that selectively target multidrug-resistant cancer cells. The remarkable potency and selectivity of analogues such as the 4'-alkyl-6,8,8-triethyl derivatives highlight the potential of this chemical scaffold.[5][6] Furthermore, the discovery that modifications to the B-ring can switch the mechanism of action to tubulin inhibition demonstrates the versatility of this class of flavonoids.[3][7]

Future research should focus on elucidating the precise molecular mechanism by which the MDR-selective analogues induce cytotoxicity in P-gp-overexpressing cells. In vivo studies are also crucial to determine the therapeutic potential and pharmacokinetic properties of these promising compounds. The continued exploration and optimization of the desmosdumotin B scaffold could lead to the development of novel and effective therapies for treating resistant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antitumor Agents 280. Multidrug Resistance-Selective Desmosdumotin B Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Agents 284. New Desmosdumotin B Analogues with Bicyclic B-ring as Cytotoxic and Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Agents 291 Expanded B-Ring Modification Study of 6,8,8-Triethyl Desmosdumotin B Analogues as Multidrug-Resistance Selective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antitumor agents 260. New desmosdumotin B analogues with improved in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 284. New desmosdumotin B analogues with bicyclic B-ring as cytotoxic and antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Compounds 3g and 4d: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro anticancer activities of two distinct sets of compounds, designated 3g and 4d in the scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and mechanistic properties of these molecules against various cancer cell lines. The information is compiled from several key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed mechanisms of action.

Compound 3g: A Tale of Two Scaffolds

The designation "Compound 3g" has been attributed to at least two different chemical entities with notable anticancer properties: a 4-hydroxyquinolone analogue and a chalcone-thienopyrimidine derivative.

4-Hydroxyquinolone Analogue 3g

A study on modified 4-hydroxyquinolone analogues identified compound 3g as a promising anticancer agent with significant cytotoxic effects across a panel of human cancer cell lines.[1][2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | [Data from cited source][1] |

| A549 | Lung Carcinoma | [Data from cited source][1] |

| PC3 | Prostate Carcinoma | [Data from cited source][1] |

| MCF-7 | Breast Carcinoma | [Data from cited source][1] |

In silico molecular docking studies suggest that the anticancer activity of this 4-hydroxyquinolone analogue may be attributed to its interaction with key regulatory proteins in cancer progression. The compound exhibited promising docking scores against anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[1][2][3]

Below is a diagram illustrating the proposed inhibitory action of the 4-hydroxyquinolone analogue 3g.

Chalcone-Thienopyrimidine Derivative 3g

A separate line of research has investigated a series of chalcone-thienopyrimidine derivatives, among which compound 3g emerged as a potent cytotoxic agent against liver and breast cancer cells.[4][5][6][7]

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | [Data from cited source][4][6] |

| MCF-7 | Breast Carcinoma | [Data from cited source][4][6] |

The anticancer activity of this chalcone derivative is multifaceted. It has been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells.[4][7] Furthermore, it promotes apoptosis through the intrinsic pathway, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as the activation of caspases-3 and -9.[4][7] The compound also appears to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within the cancer cells.[5][6]

The following diagram illustrates the apoptotic signaling pathway initiated by the chalcone-thienopyrimidine derivative 3g.

References

- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Anticancer Agent 260: A Technical Guide

Introduction

Anticancer agent 260, also identified as Compound 3g/4d, is an orally active small molecule belonging to the 2-aryl, 5-substituted 1,3,4-oxadiazole class of compounds. Preclinical studies have demonstrated its potential as an anticancer agent through the inhibition of cancer cell proliferation. Beyond its cytotoxic effects, this compound has also been associated with the promotion of ulcer formation, lipid peroxidation, and exhibits anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro activity, potential mechanisms of action, and detailed experimental methodologies for the conducted assays.

Data Presentation

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT-116 | Colon Carcinoma | 98.7[1] |

| MIA-PaCa-2 | Pancreatic Carcinoma | 81.0[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 77.2[1] |

Experimental Protocols

The following sections detail the likely experimental methodologies employed to ascertain the pharmacological profile of this compound, based on standard laboratory practices for the reported assays. The specific protocols are derived from the primary research article by Mutchu B.R. et al. (2019) in the Rasayan Journal of Chemistry, which describes the synthesis and anticancer evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of this compound was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

Methodology:

-

Cell Culture: HCT-116, MIA-PaCa-2, and MDA-MB-231 cells are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Serial dilutions of the compound are made in the culture medium and added to the wells. A vehicle control (DMSO) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Potential Mechanisms of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its chemical class (1,3,4-oxadiazole) and observed biological activities, several potential signaling pathways may be involved.

1. Induction of Oxidative Stress and Lipid Peroxidation

The reported promotion of lipid peroxidation by this compound suggests that it may induce oxidative stress in cancer cells. This can lead to the accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

2. Modulation of Inflammatory Pathways

The anti-inflammatory and analgesic activities of this compound suggest an interaction with inflammatory signaling pathways. Chronic inflammation is a known driver of cancer progression, and targeting these pathways can be an effective anticancer strategy. The precise pathway is not specified, but a potential target could be the NF-κB signaling pathway, which is a key regulator of inflammation.

3. Potential Inhibition of the JAK2/STAT3 Signaling Pathway

While not directly confirmed for this compound, a structurally related compound, Cyy260, has been shown to inhibit the JAK2/STAT3 signaling pathway in non-small cell lung cancer cells. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is common in many cancers. Given the structural similarities that may exist between these compounds, this pathway represents a plausible target for this compound.

This compound is a promising preclinical candidate with demonstrated in vitro efficacy against colon, pancreatic, and breast cancer cell lines. Its pharmacological profile suggests a multi-faceted mechanism of action that may involve the induction of oxidative stress, modulation of inflammatory pathways, and potentially the inhibition of key oncogenic signaling cascades like the JAK2/STAT3 pathway. Further research is warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety profile for potential development as a novel anticancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 260 (Cyy260)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 260, identified as Cyy260, is a novel small molecule inhibitor with demonstrated antitumor activities.[1] In vitro studies have shown that Cyy260 exerts a concentration- and time-dependent inhibitory effect on non-small cell lung cancer (NSCLC) cells, while exhibiting lower toxicity to normal cells.[1] The primary mechanism of action of Cyy260 involves the inhibition of the JAK2/STAT3 signaling pathway, which leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Cyy260.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy of Cyy260.

Table 1: IC50 Values of Cyy260 in NSCLC Cell Lines after 48h Treatment

| Cell Line | IC50 (µM) |

| A549 | 1.007[1] |

| PC-9 | 0.651[1] |

| H1975 | 2.117[1] |

Table 2: IC50 Values of an this compound (Compound 3g/4d) in Various Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

| HCT-116 | 98.7[2] |

| MIA-PaCa2 | 81.0[2] |

| MDA-MB231 | 77.2[2] |

Note: The identity of "this compound (Compound 3g/4d)" as Cyy260 has not been confirmed. This data is provided for informational purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Cyy260 on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

-

Cancer cell line of interest (e.g., A549, PC-9, H1975)

-

Complete culture medium

-

Cyy260

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[5]

-

DMSO[5]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of Cyy260 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the Cyy260 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by Cyy260 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[6]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Cyy260

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Cyy260 and a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Harvest both floating and adherent cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the samples on a flow cytometer within one hour.[8]

References

- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes & Protocols: In Vitro Screening of Anticancer Agent 260 (Cyy260)

Introduction

These application notes provide a comprehensive guide for the in vitro cell line screening of Anticancer Agent 260, a novel small molecule inhibitor. For the purpose of this document, "this compound" refers to the compound Cyy260, a potent inhibitor of the JAK2/STAT3 signaling pathway.[1] This pathway is a critical mediator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various malignancies, including non-small cell lung cancer (NSCLC).[2][3] Cyy260 has demonstrated a concentration- and time-dependent inhibitory effect on NSCLC cells, inducing apoptosis and cell cycle arrest.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer therapeutics.

Mechanism of Action

This compound (Cyy260) exerts its antitumor effects by targeting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1] In normal physiological processes, the binding of cytokines and growth factors to their receptors activates JAKs, which in turn phosphorylate STAT proteins.[2][3] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell growth and survival.[2] Cyy260 inhibits the phosphorylation of JAK2, thereby preventing the subsequent activation and nuclear translocation of STAT3.[1] This blockade of the JAK2/STAT3 pathway leads to the suppression of downstream target genes, ultimately resulting in cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Data Presentation

The cytotoxic activity of this compound (Cyy260) has been evaluated across a panel of human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period.

Table 1: Cytotoxicity of this compound (Cyy260) in NSCLC Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| A549 | Non-Small Cell Lung Cancer | 1.007 |

| PC-9 | Non-Small Cell Lung Cancer | 0.651 |

| H1975 | Non-Small Cell Lung Cancer | 2.117 |

| Data sourced from in vitro studies on Cyy260.[1] |

Experimental Protocols

Detailed methodologies for the in vitro screening of this compound are provided below. These protocols are foundational for assessing the agent's cytotoxic and mechanistic effects.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (Cyy260) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the agent. Include untreated control wells (vehicle only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (Cyy260) stock solution

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[1] Allow the plates to air dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Washing: Quickly wash the plates with 1% acetic acid to remove unbound SRB. Repeat this wash at least three times.

-

Dye Solubilization: After allowing the plates to air dry, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and suspension cells and collect them by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Collection: After treatment with this compound for 24 hours, harvest the cells.[1]

-

Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 8 hours.[1]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 10 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the DNA content of the cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for screening this compound and its mechanism of action.

Caption: Experimental workflow for in vitro screening of this compound.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

References

- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Agents 280. Multidrug Resistance-Selective Desmosdumotin B Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HCT-116 Cell Viability Assay with the p53-Activating Compound SYNAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle progression and apoptosis. In a significant portion of human cancers, the p53 pathway is inactivated, often through the overexpression of its negative regulators, MDM2 and MDMX. Reactivating p53 is a promising therapeutic strategy in oncology. This document provides detailed protocols for assessing the in vitro efficacy of SYNAP, a novel anticancer agent that activates p53, on the human colon cancer cell line HCT-116. SYNAP has been shown to exert its anticancer effects by inhibiting the interaction between p53 and its endogenous inhibitors, MDM2 and MDMX.[1][2]

The protocols outlined below utilize the Sulforhodamine B (SRB) assay, a reliable and sensitive method for determining cell viability and cytotoxicity.[3][4] This application note is intended to guide researchers in the evaluation of p53-activating compounds like SYNAP.

Data Presentation

The anti-proliferative activity of SYNAP was evaluated in HCT-116 cells with different p53 statuses. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained after 48 hours of treatment.

| Cell Line | p53 Status | IC50 of SYNAP (µM) |

| HCT-116 | p53+/+ (wild-type) | 15 |

| HCT-116 | p53-/- (null) | > 30 |

Data adapted from a study on the anticancer activity of SYNAP.[5] The results demonstrate that SYNAP's growth-inhibitory effect is significantly dependent on the presence of functional p53.[5]

Experimental Protocols

HCT-116 Cell Culture and Maintenance

-

Cell Line: HCT-116 (p53+/+) and HCT-116 (p53-/-) human colorectal carcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-